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Introduction
Recombinant proteins overexpressed in bacterial systems, such as E. coli, often accumulate as

insoluble and non-functional aggregates known as inclusion bodies. The recovery of active

proteins from these inclusion bodies is a critical step in various research, therapeutic, and

industrial applications. This process, known as refolding, involves the solubilization of the

aggregated protein and subsequent removal of the denaturant to allow the protein to adopt its

native, functional conformation.

Sarcosyl (N-lauroylsarcosine) is an anionic detergent that has proven effective in solubilizing

inclusion bodies under mild conditions.[1][2][3] Unlike harsh denaturants such as urea or

guanidine hydrochloride, Sarcosyl can often solubilize protein aggregates while preserving

elements of secondary structure, potentially leading to higher refolding yields.

Protein aggregation is a major challenge during the refolding process, competing with the

correct folding pathway. Various additives, known as "artificial chaperones" or "aggregation

suppressors," can be used to minimize this off-pathway reaction. L-phenylalanine, an aromatic

amino acid, has been shown to act as a protein stabilizer and aggregation inhibitor for certain

proteins.[4] It is thought to interact with exposed hydrophobic patches on protein folding

intermediates, thereby preventing intermolecular aggregation and promoting correct

intramolecular folding.
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This document provides detailed application notes and protocols for the formulation and use of

a Sarcosyl-L-phenylalanine system for protein refolding experiments.

Principle of Sarcosyl-L-phenylalanine Mediated
Protein Refolding
The use of a combined Sarcosyl-L-phenylalanine formulation for protein refolding is based on

a two-pronged approach:

Effective Solubilization: Sarcosyl efficiently solubilizes inclusion bodies by disrupting the non-

covalent interactions that hold the protein aggregates together. Its detergent properties allow

it to coat the hydrophobic surfaces of the unfolded or partially folded protein molecules,

preventing immediate re-aggregation upon removal from the inclusion body matrix.[1][5]

Aggregation Suppression: During the subsequent refolding step, typically initiated by dilution

or dialysis to lower the Sarcosyl concentration below its critical micelle concentration (CMC),

the protein is vulnerable to aggregation. L-phenylalanine, present in the refolding buffer, acts

as a "shield" for the exposed hydrophobic regions of the folding protein. This minimizes

protein-protein interactions that lead to aggregation, thereby favoring the intramolecular

interactions required for proper folding.[4]

Data Presentation
The following tables summarize illustrative quantitative data for the refolding of two model

proteins, Lysozyme and Bovine Serum Albumin (BSA), under various conditions. This data is

provided for comparative purposes to demonstrate the potential impact of different refolding

strategies.

Table 1: Refolding Yield of Lysozyme under Different Conditions
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Refolding
Method

Protein
Concentration
(mg/mL)

Additives
Refolding
Yield (%)

Reference

Dilution 1 None ~25 [6]

Dilution 0.02 None ~80 [6]

Fed-batch

Dilution
40 (initial) Urea ~60 [6]

Diafiltration 5 Urea 85 [7][8]

Diafiltration 10 Urea 63 [7][8]

Crowded (200

g/L Ficoll 70)
0.005 2M Urea Decreased [9]

Table 2: Refolding Yield of Bovine Serum Albumin (BSA) under Different Conditions

Refolding
Method

Protein
Loaded (mg)

Refolding
Yield (%)

Recovery (%) Reference

On-column (Q-

Sepharose)
2 ~60 ~50 [10]

On-column (Q-

Sepharose)
11 ~40 ~30 [10]

Continuous

Dialysis
11 ~80 ~90 [10]

Experimental Protocols
This section provides a detailed, step-by-step protocol for protein refolding using a Sarcosyl-L-
phenylalanine system. The protocol is divided into three main stages: Inclusion Body

Preparation, Solubilization, and Refolding.
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Protocol 1: Inclusion Body Washing and Solubilization
with Sarcosyl
Materials:

Cell paste containing inclusion bodies

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

Wash Buffer A: Lysis Buffer + 1% Triton X-100

Wash Buffer B: Lysis Buffer

Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1-2% (w/v) Sarcosyl, 1 mM DTT

Centrifuge and appropriate tubes

Sonicator or homogenizer

Procedure:

Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer (typically 5-10 mL per gram of

wet cell paste).

Disruption: Disrupt the cells by sonication or high-pressure homogenization on ice. Ensure

complete lysis.

Inclusion Body Collection: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet

the inclusion bodies.

First Wash: Decant the supernatant. Resuspend the inclusion body pellet in Wash Buffer A.

Use a homogenizer or gentle vortexing to ensure complete resuspension. Incubate for 15

minutes at 4°C with gentle agitation.

Centrifugation: Centrifuge at 15,000 x g for 20 minutes at 4°C.

Second Wash: Decant the supernatant. Resuspend the pellet in Wash Buffer B to remove

residual detergent.
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Centrifugation: Centrifuge at 15,000 x g for 20 minutes at 4°C.

Solubilization: Decant the supernatant. Resuspend the washed inclusion body pellet in

Solubilization Buffer. The volume will depend on the amount of inclusion bodies, but a

starting point is 5-10 mL per gram of original wet cell paste.

Incubation: Incubate at room temperature with gentle agitation for 1-2 hours, or until the

solution appears clear.

Clarification: Centrifuge at 20,000 x g for 30 minutes at 4°C to remove any remaining

insoluble material. The supernatant contains the solubilized protein.

Protocol 2: Protein Refolding by Dilution
Materials:

Solubilized protein in Sarcosyl buffer (from Protocol 1)

Refolding Buffer: 50 mM Tris-HCl pH 8.0, 100-500 mM L-phenylalanine, 0.5 M Arginine

(optional), 1-2 mM reduced glutathione (GSH), 0.1-0.2 mM oxidized glutathione (GSSG)

Stir plate and stir bar

Procedure:

Prepare Refolding Buffer: Prepare the desired volume of Refolding Buffer and cool to 4°C.

The volume should be sufficient for a 20 to 100-fold dilution of the solubilized protein

solution.

Rapid Dilution: While vigorously stirring the Refolding Buffer at 4°C, rapidly add the

solubilized protein solution.

Incubation: Continue stirring gently at 4°C for 12-48 hours to allow the protein to refold.

Concentration and Buffer Exchange: After refolding, the protein can be concentrated and the

refolding additives removed by methods such as tangential flow filtration (TFF) or dialysis

against a final storage buffer.
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Analysis: Analyze the refolding efficiency by methods such as size-exclusion

chromatography (SEC), activity assays, or spectroscopic methods (e.g., circular dichroism).

[11]

Protocol 3: Protein Refolding by Dialysis
Materials:

Solubilized protein in Sarcosyl buffer (from Protocol 1)

Dialysis Tubing (with appropriate molecular weight cut-off)

Dialysis Buffer: 50 mM Tris-HCl pH 8.0, 100-500 mM L-phenylalanine, 0.5 M Arginine

(optional), 1-2 mM GSH, 0.1-0.2 mM GSSG

Large beaker or container

Stir plate and stir bar

Procedure:

Prepare Dialysis Sample: Place the solubilized protein solution into appropriate dialysis

tubing and seal securely.

First Dialysis: Immerse the dialysis bag in a large volume (at least 100-fold excess) of

Dialysis Buffer at 4°C. Stir the buffer gently.

Buffer Exchange: Change the dialysis buffer every 4-6 hours for a total of 3-4 changes. This

gradual removal of Sarcosyl facilitates refolding.

Final Dialysis: Perform a final dialysis step against the desired final storage buffer (without L-

phenylalanine and other refolding additives, if necessary).

Recovery and Analysis: Recover the refolded protein from the dialysis bag and analyze the

refolding efficiency as described in the dilution protocol.

Mandatory Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://fnkprddata.blob.core.windows.net/domestic/data/datasheet/AES/0600.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15076361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inclusion Body Preparation

Solubilization

Refolding

Analysis & Purification

Cell Paste

Cell Lysis & Disruption

Collect Inclusion Bodies
(Centrifugation)

Wash 1
(with Triton X-100)

Wash 2
(without detergent)

Solubilize in
Sarcosyl Buffer

Clarify Lysate
(Centrifugation)

Rapid Dilution Step-wise Dialysis

Refolding Buffer
(with L-phenylalanine)

Purification / Concentration
(e.g., Chromatography, TFF)

Analysis of Folded Protein
(e.g., SEC, Activity Assay)

Click to download full resolution via product page

Caption: Experimental workflow for protein refolding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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